molecular formula C15H11N5O B5701888 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile

Cat. No. B5701888
M. Wt: 277.28 g/mol
InChI Key: ZWTJMSDKAWUCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It belongs to the class of compounds known as Bruton's tyrosine kinase (BTK) inhibitors, which have gained significant attention in recent years due to their ability to selectively target cancer cells and inhibit their growth.

Mechanism of Action

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile works by selectively inhibiting the activity of BTK, a key enzyme involved in the growth and survival of cancer cells. By blocking the activity of BTK, 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile can prevent cancer cells from proliferating and induce their death. This makes 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile a promising candidate for cancer therapy, as it can selectively target cancer cells while leaving healthy cells unaffected.
Biochemical and Physiological Effects:
4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile has been shown to have a number of biochemical and physiological effects on cancer cells. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the activation of key signaling pathways involved in cancer growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile for lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development, as well as for testing potential cancer therapies. However, one limitation of 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile is that it may not be effective against all types of cancer, and further research is needed to determine its potential applications in different cancer types.

Future Directions

There are several potential future directions for research on 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile. One area of interest is the development of combination therapies that include 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile, as this may enhance its effectiveness against cancer cells. Another potential direction is the investigation of 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile's potential use in the treatment of other types of cancer, such as solid tumors. Additionally, further research is needed to fully understand the mechanisms of action of 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile and its potential side effects.

Synthesis Methods

The synthesis of 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile involves several steps, starting with the reaction of 3-(1H-tetrazol-1-yl)phenol with 4-chlorobenzonitrile to form the intermediate 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile. This intermediate is then purified and subjected to further chemical reactions to obtain the final product, 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile.

Scientific Research Applications

4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells and inhibit their growth, making it a promising candidate for cancer therapy. In particular, 4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile has been studied for its potential use in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

properties

IUPAC Name

4-[[3-(tetrazol-1-yl)phenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c16-9-12-4-6-13(7-5-12)10-21-15-3-1-2-14(8-15)20-11-17-18-19-20/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTJMSDKAWUCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C#N)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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